molecular formula C15H17N3O3 B15000808 4-(3-Hydroxy-4-methoxyphenyl)-1,3-dimethyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

4-(3-Hydroxy-4-methoxyphenyl)-1,3-dimethyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B15000808
M. Wt: 287.31 g/mol
InChI Key: PEJZGKAGYLPLSJ-UHFFFAOYSA-N
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Description

4-(3-HYDROXY-4-METHOXYPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridin-6-one family This compound is characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and a dimethyl-pyrazolo-pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-HYDROXY-4-METHOXYPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves the oxidative [3 + 3] annulation of enals with pyrazol-5-amines. This reaction is catalyzed by N-heterocyclic carbene and is known for its mild reaction conditions, broad substrate scope, and scalability . The reaction proceeds efficiently, yielding the desired product with excellent enantioselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes refining reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Column chromatography using silica gel is commonly employed for purification .

Chemical Reactions Analysis

Types of Reactions

4-(3-HYDROXY-4-METHOXYPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The hydroxy and methoxy groups on the phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3-HYDROXY-4-METHOXYPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-HYDROXY-4-METHOXYPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. It may act as an enzyme inhibitor or receptor modulator, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-HYDROXY-4-METHOXYPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of a pyrazolo-pyridinone core and hydroxy-methoxyphenyl group

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-1,3-dimethyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C15H17N3O3/c1-8-14-10(7-13(20)16-15(14)18(2)17-8)9-4-5-12(21-3)11(19)6-9/h4-6,10,19H,7H2,1-3H3,(H,16,20)

InChI Key

PEJZGKAGYLPLSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OC)O)C

Origin of Product

United States

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